molecular formula C19H26N2O3S B2929997 N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-86-7

N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2929997
CAS RN: 898462-86-7
M. Wt: 362.49
InChI Key: PIUGQEPCDYVCPF-UHFFFAOYSA-N
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Description

“N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a biologically active scaffold that includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Organic Synthesis and Catalysis

Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been utilized as efficient reagents for the synthesis of quinolines under aqueous and solvent-free conditions, highlighting a sustainable approach to synthesizing complex molecules like N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009). Moreover, a Pd/C–Cu catalyst system facilitated a coupling-cyclization strategy for synthesizing 2-substituted 6-oxopyrrolo[3,2,1-ij]quinoline derivatives, demonstrating the compound's potential in streamlined synthetic routes (Layek et al., 2009).

Biological Activity of Sulfonamide Hybrids

Sulfonamide hybrids, involving structures like N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have shown a variety of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor activities. These hybrids, combining sulfonamide with coumarin, indole, quinoline, and other pharmacophores, have been explored for their therapeutic potential (Ghomashi et al., 2022).

Medicinal Chemistry and Drug Discovery

Several research efforts have focused on the development of novel sulfonamide compounds with potential antineoplastic properties. For instance, novel sulfonamides with quinoline and pyrimidoquinoline groups have been synthesized and evaluated for their anticancer activity, indicating the significant role of sulfonamide derivatives in cancer research (Ghorab et al., 2015).

Environmental and Green Chemistry

The synthesis of complex molecules like N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can also contribute to the development of green chemistry practices. For example, choline chloride/oxalic acid has been used as a catalyst for one-pot synthesis of related quinoline derivatives under environmentally friendly conditions, emphasizing the importance of sustainable methods in organic synthesis (Gholami et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity, which means they could act by binding to and inhibiting the activity of certain kinases .

properties

IUPAC Name

N-cyclohexyl-N-ethyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-2-21(16-6-4-3-5-7-16)25(23,24)17-12-14-8-9-18(22)20-11-10-15(13-17)19(14)20/h12-13,16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUGQEPCDYVCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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